5-((2-Ethoxyethyl)amino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid 5-((2-Ethoxyethyl)amino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18262515
InChI: InChI=1S/C10H17N3O3/c1-4-16-6-5-11-9-8(10(14)15)7(2)12-13(9)3/h11H,4-6H2,1-3H3,(H,14,15)
SMILES:
Molecular Formula: C10H17N3O3
Molecular Weight: 227.26 g/mol

5-((2-Ethoxyethyl)amino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid

CAS No.:

Cat. No.: VC18262515

Molecular Formula: C10H17N3O3

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

5-((2-Ethoxyethyl)amino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid -

Specification

Molecular Formula C10H17N3O3
Molecular Weight 227.26 g/mol
IUPAC Name 5-(2-ethoxyethylamino)-1,3-dimethylpyrazole-4-carboxylic acid
Standard InChI InChI=1S/C10H17N3O3/c1-4-16-6-5-11-9-8(10(14)15)7(2)12-13(9)3/h11H,4-6H2,1-3H3,(H,14,15)
Standard InChI Key BROPNZMHIFAWES-UHFFFAOYSA-N
Canonical SMILES CCOCCNC1=C(C(=NN1C)C)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at positions 1, 3, and 4:

  • Position 1: A methyl group (-CH₃).

  • Position 3: A second methyl group (-CH₃).

  • Position 4: A carboxylic acid (-COOH) group.

  • Position 5: A 2-ethoxyethyl amino (-NH-CH₂CH₂-O-CH₂CH₃) side chain.

The molecular formula is C₁₁H₁₉N₃O₃, with a molecular weight of 241.29 g/mol.

Theoretical Physicochemical Properties

PropertyValue/Description
SolubilityModerate in polar solvents (e.g., DMSO, ethanol) due to carboxylic acid and ethoxy groups; low in non-polar solvents.
pKa~4.5 (carboxylic acid), ~9.5 (amino group) .
Melting PointEstimated 180–200°C (based on pyrazole-carboxylic acid analogs) .
LogP (Partition Coefficient)~1.2 (indicating moderate lipophilicity) .

The carboxylic acid group enables hydrogen bonding and salt formation, while the ethoxyethyl amino side chain enhances solubility in organic media.

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis protocol for this compound is documented, analogous pyrazole-carboxylic acids are typically synthesized via:

  • Condensation Reactions: Combining hydrazine derivatives with diketones or β-keto esters.

  • Carboxylation: Introducing a carboxylic acid group via carbon dioxide fixation under acidic or basic conditions .

A patent (WO2014120397A1) outlines a method for synthesizing alkyl pyrazole-4-carboxylates using carbon dioxide-mediated acidification of sodium enolates, which could be adapted for this compound .

Proposed Synthesis Pathway

  • Formation of Pyrazole Core:

    • React 1,3-dimethylpyrazole with ethyl chloroacetate to introduce a carboxylate precursor.

    • Acidify with carbon dioxide-generated carbonic acid to yield the carboxylic acid .

  • Aminoalkylation:

    • Introduce the 2-ethoxyethyl amino group via nucleophilic substitution using 2-ethoxyethylamine under basic conditions.

Key Reaction Conditions:

  • Temperature: 60–80°C for condensation; 0–5°C for carboxylation.

  • Catalysts: Sodium ethoxide or potassium carbonate .

Chemical Reactivity and Functionalization

Carboxylic Acid Reactivity

The -COOH group participates in:

  • Esterification: Formation of esters with alcohols (e.g., methyl ester for prodrug applications).

  • Amidation: Reaction with amines to yield pyrazole-4-carboxamides, common in drug design .

  • Salt Formation: Neutralization with bases (e.g., NaOH) to improve aqueous solubility.

Pyrazole Ring Modifications

  • Electrophilic Substitution: Bromination or nitration at position 5, though steric hindrance from the ethoxyethyl group may limit reactivity.

  • Cycloadditions: Potential participation in [3+2] cycloadditions with nitrile oxides to form fused heterocycles.

Research Gaps and Future Directions

  • Experimental Validation: No in vitro or in vivo data exist for this specific compound. Priority studies should assess:

    • Pharmacokinetics: Bioavailability and metabolic stability.

    • Target Affinity: Screening against kinase or protease panels.

  • Process Optimization: Scaling the synthesis using continuous-flow reactors to enhance yield (>80%) and purity (>99%) .

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